dihidroisocuionolinas

Dihydroisoquinolines are a class of organic compounds that belong to the isoquinoline series, featuring a five-membered nitrogen heterocyclic ring with an additional double bond in the third position. These compounds exhibit a broad range of biological activities due to their structural diversity and functional groups. Dihydroisoquinolines have shown potential as pharmacological agents, particularly in the treatment of neurodegenerative diseases, inflammation, and pain management. They are also studied for their anti-cancer properties and can be used in developing targeted drug delivery systems. The synthesis of dihydroisoquinolines often involves multi-step organic reactions such as condensation, cyclization, and reduction processes. Their chemical stability, bioavailability, and drug-likeness profiles make them attractive candidates for further exploration in medicinal chemistry research.

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

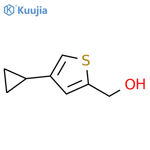

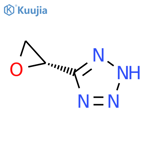

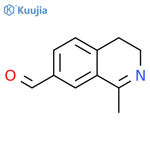

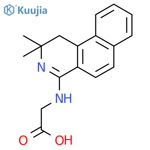

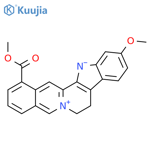

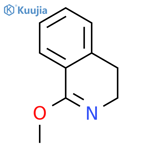

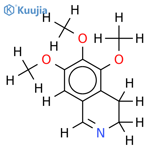

|

6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline hydrochloride sesquihydrate | 5884-29-7 | C12H16ClNO2 |

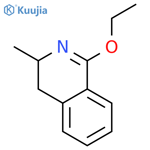

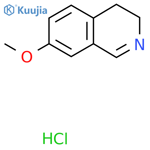

|

Isoquinoline, 1-ethoxy-3,4-dihydro-3-methyl- | 35690-68-7 | C12H15NO |

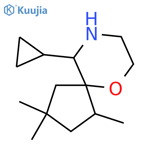

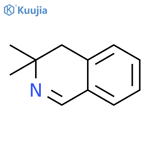

|

3,4-Dihydro-3,3-dimethylisoquinoline | 28460-55-1 | C11H13N |

|

7-Isoquinolinecarboxaldehyde, 3,4-dihydro-1-methyl- | 823236-19-7 | C11H11NO |

|

N-(2,2-Dimethyl-1,2-dihydrobenzofisoquinolin-4-yl)glycine | 307924-32-9 | C17H18N2O2 |

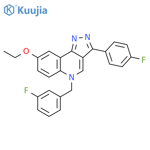

|

8,13-Dihydro-11-methoxy-1-methoxycarbonyl-7H-benz[g]indolo[2,3-a]quinolizin-6-ium | 6714-03-0 | C22H18N2O3 |

|

1-methoxy-3,4-dihydroisoquinoline | 877402-49-8 | C10H11NO |

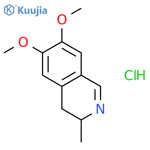

|

Dehydronortehaunine | 93474-25-0 | C12H15NO3 |

|

3,4-Dihydro-7-methoxy-isoquinoline Hydrochloride | 1216775-99-3 | C10H12ClNO |

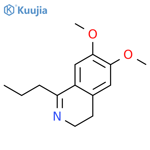

|

1-Propyl-3,4-dihydro-6,7-dimethoxyisoquinoline | 20232-58-0 | C14H19NO2 |

Literatura relevante

-

1. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986

-

A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711

-

Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938

-

Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821

-

5. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

Proveedores recomendados

-

Shanghai Aoguang Biotechnology Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Nanjing jingzhu bio-technology Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Shandong Feiyang Chemical Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Wuhan ChemNorm Biotech Co.,Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados